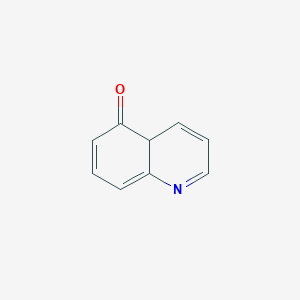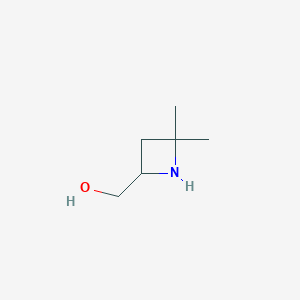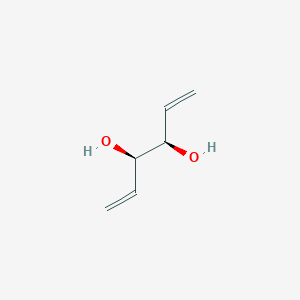
(S)-3-Amino-4-hydroxybutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-4-hydroxybutan-2-one is an organic compound that features both an amino group and a hydroxyl group on a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-hydroxybutan-2-one can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a chiral precursor. For instance, the reduction of a corresponding keto acid followed by amination can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or an amine under controlled pH conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes to ensure high enantioselectivity. Enzymes such as transaminases or dehydrogenases can be employed to convert precursors into the target compound efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form (S)-3-Amino-4-hydroxybutanol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. For example, reacting with acyl chlorides can yield amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (S)-3-Amino-4-oxobutan-2-one.
Reduction: (S)-3-Amino-4-hydroxybutanol.
Substitution: Various amides depending on the acyl chloride used.
Applications De Recherche Scientifique
(S)-3-Amino-4-hydroxybutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving amino and hydroxyl groups.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-4-hydroxybutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
®-3-Amino-4-hydroxybutan-2-one: The enantiomer of the compound, which may have different biological activities.
3-Amino-2-butanone: Lacks the hydroxyl group, leading to different reactivity and applications.
4-Hydroxy-2-butanone: Lacks the amino group, affecting its chemical behavior and uses.
Uniqueness: (S)-3-Amino-4-hydroxybutan-2-one is unique due to the presence of both an amino and a hydroxyl group on a chiral center, which provides it with distinct reactivity and potential for enantioselective synthesis.
Propriétés
Numéro CAS |
1315052-42-6 |
|---|---|
Formule moléculaire |
C4H9NO2 |
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
(3S)-3-amino-4-hydroxybutan-2-one |
InChI |
InChI=1S/C4H9NO2/c1-3(7)4(5)2-6/h4,6H,2,5H2,1H3/t4-/m0/s1 |
Clé InChI |
HGPVTSXCIFGEST-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)[C@H](CO)N |
SMILES canonique |
CC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)





![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)

![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)


